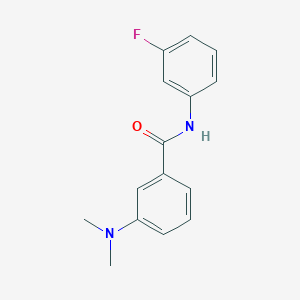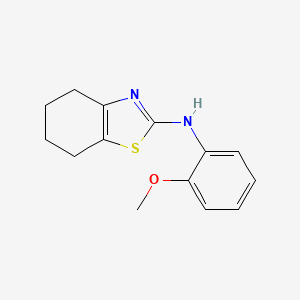![molecular formula C12H16N2O3 B5553127 5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)
5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 236.11609238 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The research into pyrrolidinone derivatives, such as 5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone, often focuses on the synthesis and characterization of these compounds due to their potential applications in various fields, including medicinal chemistry and materials science. For example, the study by Singh et al. (2014) on the synthesis of a pyrrole chalcone derivative, highlights the importance of spectroscopic analyses and quantum chemical calculations in understanding the molecular structure and potential interactions of pyrrolidinone derivatives. Such research underscores the utility of these compounds as building blocks for the development of heterocyclic compounds with various applications (Singh, R. N., Rawat, Poonam, & Sahu, S., 2014).
Photolytic Breakdown Studies
Another aspect of scientific research on pyrrolidinone derivatives involves understanding their behavior under specific conditions, such as photolytic breakdown. Davies and Slater (1986) conducted studies using electron spin resonance spectroscopy to explore the photolytic decomposition of hydroperoxides, demonstrating the formation of various radicals. Such studies provide insights into the chemical stability and reactivity of pyrrolidinone derivatives under light exposure, which is crucial for their potential applications in photochemistry and materials science (Davies, M., & Slater, T., 1986).
Biological Molecule Structures
Pyrrolidinone derivatives also play a critical role in the structure of many important biological molecules. The review by Anderson and Liu (2000) on pyrrole and pyrrolidinone derivatives highlights their significance in forming the structural basis for biological molecules like heme and chlorophyll. This emphasizes the biological and pharmaceutical relevance of researching pyrrolidinone derivatives, particularly in drug design and synthesis, where understanding the underlying chemistry can lead to the development of new therapeutic agents (Anderson, L. R., & Liu, Kou-Chang, 2000).
Catalysis and Synthetic Applications
Furthermore, research into pyrrolidinone derivatives has significant implications for catalysis and synthetic chemistry. Yang et al. (2009) demonstrated the use of a chiral Cr(III)(salen)Cl complex for the enantioselective intramolecular addition of tertiary enamides to ketones, yielding highly enantioenriched 1H-pyrrol-2(3H)-one derivatives. This showcases the potential of pyrrolidinone derivatives in asymmetric synthesis and catalysis, providing a pathway to synthesize enantioenriched compounds with high yields and selectivity (Yang, Luo, Wang, De‐Xian, Huang, Zhi-tang, & Wang, Mei-Xiang, 2009).
Propriétés
IUPAC Name |
5-[(3R,4R)-3-hydroxy-3,4-dimethylpyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8-6-14(7-12(8,2)17)11(16)9-3-4-10(15)13-5-9/h3-5,8,17H,6-7H2,1-2H3,(H,13,15)/t8-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSDEPDZTVASCN-PELKAZGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C)O)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C)O)C(=O)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,3]dioxol-5-yl-(4-benzyl-piperidin-1-yl)-methanone](/img/structure/B5553053.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)
![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5553065.png)


![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)
![3-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B5553096.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)

![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)
![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)

